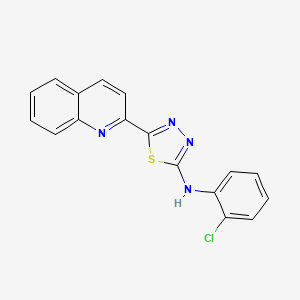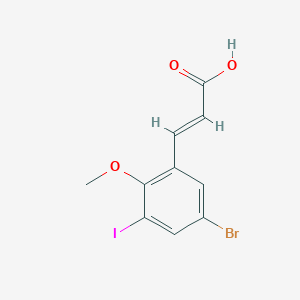
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring, a quinoline moiety, and a chlorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzoyl chloride with thiosemicarbazide to form 2-chlorophenylthiosemicarbazide. This intermediate is then reacted with 2-quinolinecarboxaldehyde under acidic conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
化学反応の分析
Types of Reactions
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or thiols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against bacteria and fungi.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit cell proliferation.
Industry: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with cellular targets. In antimicrobial applications, it may inhibit essential enzymes or disrupt cell membrane integrity. As an anticancer agent, it could induce apoptosis or inhibit key signaling pathways involved in cell growth and survival.
類似化合物との比較
Similar Compounds
N-(2-chlorophenyl)-5-(quinolin-2-yl)-1,3,4-thiadiazol-2-amine: shares structural similarities with other thiadiazole and quinoline derivatives.
This compound: is unique due to the specific combination of the chlorophenyl, quinoline, and thiadiazole moieties.
Uniqueness
- The presence of the chlorophenyl group enhances its lipophilicity, potentially improving its ability to cross cell membranes.
- The quinoline moiety is known for its biological activity, contributing to the compound’s overall pharmacological profile.
- The thiadiazole ring is a versatile scaffold that can be modified to enhance various biological activities.
特性
分子式 |
C17H11ClN4S |
|---|---|
分子量 |
338.8 g/mol |
IUPAC名 |
N-(2-chlorophenyl)-5-quinolin-2-yl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C17H11ClN4S/c18-12-6-2-4-8-14(12)20-17-22-21-16(23-17)15-10-9-11-5-1-3-7-13(11)19-15/h1-10H,(H,20,22) |
InChIキー |
DOKIXGBNAFAOQK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=NN=C(S3)NC4=CC=CC=C4Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-({4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B10880088.png)
![2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)propanamide](/img/structure/B10880096.png)
![4-Chloro-3,5-dimethylphenyl 2-[(4-nitrophenyl)sulfanyl]benzoate](/img/structure/B10880101.png)
![2-chloro-5-[3-(2,4-dichlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B10880108.png)
![3,5-dimethoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]benzamide](/img/structure/B10880119.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl 3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B10880122.png)

![1-[3-(dibutylamino)propyl]-3-hydroxy-4-(phenylcarbonyl)-5-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10880139.png)
![2-{(2E)-2-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl}-N-phenylacetamide](/img/structure/B10880143.png)

![3-Cyclopentyl-1-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B10880154.png)
![1-[(4-Bromophenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B10880156.png)
![1-[4-(2,3-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B10880157.png)
![{4-[2-Nitro-4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenoxy]phenyl}(phenyl)methanone](/img/structure/B10880160.png)
